molecular formula C10H10N4 B232481 4-Hydrazino-6-phenylpyrimidine

4-Hydrazino-6-phenylpyrimidine

Cat. No. B232481
M. Wt: 186.21 g/mol
InChI Key: MHEQTHLCOHMJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazino-6-phenylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has a hydrazine group attached to the fourth position and a phenyl group attached to the sixth position.

Mechanism Of Action

The mechanism of action of 4-Hydrazino-6-phenylpyrimidine is not fully understood. However, several studies have suggested that this compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9 pathways. In addition, 4-Hydrazino-6-phenylpyrimidine has been found to inhibit the expression of several genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-Hydrazino-6-phenylpyrimidine has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-Hydrazino-6-phenylpyrimidine has been found to inhibit the expression of several genes that are involved in cell proliferation and survival. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Hydrazino-6-phenylpyrimidine is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells in vitro. In addition, the synthesis of 4-Hydrazino-6-phenylpyrimidine is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-Hydrazino-6-phenylpyrimidine. One of the main areas of research is the development of new anticancer agents based on this compound. In addition, the use of 4-Hydrazino-6-phenylpyrimidine as a building block for the synthesis of new materials with unique properties is another area of interest. Furthermore, the development of new catalysts based on 4-Hydrazino-6-phenylpyrimidine is also an area of potential research. Overall, the study of 4-Hydrazino-6-phenylpyrimidine has the potential to lead to the development of new drugs, materials, and catalysts with important applications in various fields.

Synthesis Methods

The synthesis of 4-Hydrazino-6-phenylpyrimidine involves the reaction of phenylhydrazine with 4,6-dichloropyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place at a high temperature and yields 4-Hydrazino-6-phenylpyrimidine as a white crystalline solid. This method of synthesis has been reported in several scientific journals and has been found to be efficient and reproducible.

Scientific Research Applications

4-Hydrazino-6-phenylpyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Several studies have reported that 4-Hydrazino-6-phenylpyrimidine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 4-Hydrazino-6-phenylpyrimidine has been used as a ligand for the synthesis of new catalysts for various organic transformations.

properties

Product Name

4-Hydrazino-6-phenylpyrimidine

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

(6-phenylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C10H10N4/c11-14-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14)

InChI Key

MHEQTHLCOHMJKR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NN

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NN

Origin of Product

United States

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